N-Ethyl-3,5-difluoroaniline

Beschreibung

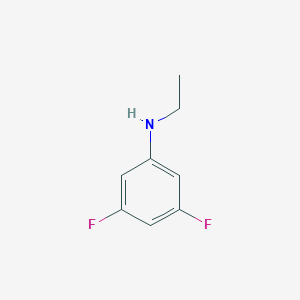

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBCNJSNRMAIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600377 | |

| Record name | N-Ethyl-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119284-23-0 | |

| Record name | N-Ethyl-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Ethyl 3,5 Difluoroaniline

Direct N-Ethylation of 3,5-Difluoroaniline (B1215098) Precursors

The most straightforward approach to synthesizing N-Ethyl-3,5-difluoroaniline involves the direct introduction of an ethyl group onto the nitrogen atom of 3,5-difluoroaniline. This can be achieved through classical alkylation reactions or more controlled reductive amination protocols.

Direct N-alkylation of 3,5-difluoroaniline with ethylating agents such as ethyl halides (e.g., ethyl iodide or ethyl bromide) is a common synthetic strategy. The reaction proceeds via nucleophilic attack of the primary amine on the ethyl halide. Typically, this process is conducted in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. The choice of base and solvent is crucial for optimizing the reaction conditions.

A significant challenge in this methodology is the potential for over-alkylation. The primary product, this compound, is itself a nucleophile and can react with the ethyl halide to form the tertiary amine, N,N-diethyl-3,5-difluoroaniline, and subsequently, a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Table 1: Typical Reaction Conditions for N-Ethylation via Alkylation

| Parameter | Details | Purpose/Comment |

|---|---|---|

| Substrate | 3,5-Difluoroaniline | The starting primary amine. |

| Ethylating Agent | Ethyl iodide, Ethyl bromide | Reagents that provide the ethyl group. |

| Base | Potassium Carbonate (K₂CO₃), Pyridine | Neutralizes the acid byproduct, driving the reaction forward. |

| Solvent | Ethanol (B145695), Acetonitrile | Provides a medium for the reaction. |

| Conditions | Reflux | Elevated temperature to increase reaction rate. |

| Key Challenge | Over-alkylation | Formation of tertiary amine and quaternary salt byproducts. |

This table is generated based on general principles of aniline (B41778) alkylation.

Reductive amination offers a more controlled alternative for N-ethylation, effectively minimizing the issue of over-alkylation. masterorganicchemistry.com This method typically involves two steps that can often be performed in a single pot: the formation of an imine followed by its reduction.

First, 3,5-difluoroaniline is reacted with acetaldehyde. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an N-(3,5-difluorophenyl)ethanimine intermediate.

Table 2: Reagents for Reductive Amination of 3,5-Difluoroaniline

| Reagent | Role | Example |

|---|---|---|

| Amine | Starting Material | 3,5-Difluoroaniline |

| Carbonyl Compound | Ethyl Group Source | Acetaldehyde |

| Reducing Agent | Imine Reduction | Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com |

| Solvent | Reaction Medium | Acetic Acid, Methanol |

This table outlines the components for a standard reductive amination process.

Synthesis via Ring Functionalization and Derivatization

Alternative synthetic strategies involve creating the this compound structure by modifying a pre-existing aromatic scaffold. These routes can involve either introducing the fluorine atoms onto an N-ethylaniline core or modifying other halogenated N-ethylanilines.

The synthesis of this compound by direct fluorination of N-ethylaniline is synthetically challenging due to the directing effects of the N-ethylamino group. As an ortho-, para-director, it does not favor substitution at the meta-positions (3 and 5). Therefore, multi-step strategies are required.

A hypothetical route could start with an aniline derivative where the substitution pattern is more easily controlled. For instance, a process could involve the nitration of a suitable precursor, followed by reduction of the nitro group to an amine. Subsequent diazotization of an amino group and its replacement with fluorine via a Balz-Schiemann reaction or related methods could be employed. Such multi-step syntheses, while complex, are a feature of producing specifically substituted anilines where direct substitution is not feasible. google.comgoogle.com

A more viable approach involves starting with a halogenated N-ethylaniline that already contains the desired fluorine atoms but also other halogens at different positions. The target compound is then obtained by selectively removing the unwanted halogens, typically through catalytic hydrogenation.

For example, a synthetic pathway could be adapted from the known synthesis of 3,5-difluoroaniline. google.com This process involves the reduction of 2,6-dichloro-3,5-difluoronitrobenzene using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com An analogous strategy for this compound would likely involve the synthesis of a precursor like N-ethyl-2,6-dichloro-3,5-difluoroaniline, followed by a similar catalytic dehalogenation-hydrogenation step to remove the two chlorine atoms. An inorganic or organic base is often used as an acid scavenger in such reactions. google.com

Table 3: Example of Synthesis via Reductive Dehalogenation

| Parameter | Details (Adapted from a related synthesis google.com) |

|---|---|

| Precursor | N-Ethyl-2,6-dichloro-3,5-difluoroaniline (Hypothetical) |

| Catalyst | Palladium on Carbon (Pd/C, 5% strength) |

| Reducing Agent | Hydrogen Gas (H₂) |

| Base | Magnesium Oxide (MgO) or other inorganic/organic base |

| Solvent | Toluene, Water |

| Temperature | ~40-250 °C |

| Product | this compound |

This table is based on the conditions reported for the synthesis of 3,5-difluoroaniline from a chlorinated precursor. google.com

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering routes to this compound that are more efficient, selective, and operate under milder conditions. Catalysts are employed in several of the key transformations discussed previously.

In the context of modifying halogenated precursors, palladium-based catalysts are essential for reductive dehalogenation. google.comprepchem.com Catalytic hydrogenation with Pd/C is a well-established method for removing chlorine or bromine atoms from an aromatic ring while leaving fluorine atoms intact. chemicalbook.com

Furthermore, copper compounds have been historically used and continue to be relevant in amination reactions. For instance, the synthesis of 3,5-difluoroaniline from 3,5-difluorochlorobenzene can be achieved using ammonia (B1221849) in the presence of a copper compound catalyst. google.com Similarly, cuprous oxide has been used to catalyze the amination of 3,5-difluorobromobenzene. guidechem.com These principles can be extended to the synthesis of N-ethylated anilines, potentially through a copper-catalyzed reaction between a 3,5-difluorohalobenzene and ethylamine (B1201723).

Modern synthetic chemistry also offers palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) as a powerful tool for forming C-N bonds. This methodology could theoretically be applied to couple 3,5-difluorobromobenzene or 3,5-difluorochlorobenzene directly with ethylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand to yield this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, in particular, stands out as a powerful method for the N-arylation and N-alkylation of amines. ijacskros.comscispace.com This reaction class has been pivotal in medicinal chemistry and materials science for its broad substrate scope and functional group tolerance. ijacskros.com

The synthesis of this compound via this method typically involves the reaction of 3,5-difluoroaniline with an ethylating agent, such as ethyl halides (e.g., ethyl bromide) or ethyl tosylates. The reaction is catalyzed by a transition metal complex, most commonly based on palladium (Pd) or nickel (Ni). ijacskros.comscispace.com These catalysts, when paired with appropriate ligands and a base, facilitate the formation of the desired C-N bond. For instance, a nickel-based system using a dppf ligand and sodium tert-butoxide (NaOtBu) as the base has been shown to be effective for similar amination reactions. tcichemicals.com

Recent progress has also focused on using more earth-abundant and cost-effective metals like copper (Cu) and iron (Fe) as catalysts. researchgate.netsustech.edu.cn Copper-catalyzed N-alkylation, for example, presents a viable alternative, expanding the toolkit for these transformations under potentially milder conditions. sustech.edu.cn Another advanced strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" (ATH) reaction, where an alcohol (in this case, ethanol) serves as the alkylating agent. sioc-journal.cnmdpi.com This method is catalyzed by late transition metals like iridium (Ir), ruthenium (Ru), or cobalt (Co) and is considered a green process as the only byproduct is water. sioc-journal.cnmdpi.com

| Catalyst System | Metal | Typical Ligand | Typical Base | Alkylating Agent | Key Advantages |

|---|---|---|---|---|---|

| Palladium-Catalyzed | Pd | Buchwald or Hartwig phosphine ligands (e.g., XPhos) | NaOtBu, K3PO4 | Ethyl Halide/Tosylate | High efficiency and broad functional group tolerance. ijacskros.comscispace.com |

| Nickel-Catalyzed | Ni | dppf, N-heterocyclic carbenes (NHCs) | NaOtBu, K2CO3 | Ethyl Halide/Tosylate | Cost-effective alternative to palladium. tcichemicals.com |

| Copper-Catalyzed | Cu | Phenanthroline, diamine-based ligands | Cs2CO3, K3PO4 | Ethyl Halide | Uses an earth-abundant metal. sustech.edu.cn |

| Hydrogen Auto-Transfer | Ir, Ru, Co | Pincer ligands, pyridine-based ligands | KOtBu, NaOH | Ethanol | Highly atom-economical; water is the only byproduct. sioc-journal.cnmdpi.com |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthesis. For the preparation of this compound, the primary organocatalytic strategy is direct reductive amination. nih.govrsc.org This one-pot process involves the condensation of 3,5-difluoroaniline with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the target ethylamine derivative.

The reaction can be catalyzed by a Brønsted acid or a secondary amine like pyrrolidine. nih.gov However, the nucleophilicity of the aniline is crucial for the initial condensation step. Electron-poor anilines, such as 3,5-difluoroaniline, can be challenging substrates for this reaction, sometimes resulting in low conversion rates or requiring harsh reaction conditions. nih.gov Research has shown that with certain substrates, 3,4-difluoroaniline (B56902) can afford very low yields in tandem reductive amination sequences, highlighting the potential difficulty. nih.gov

To overcome these challenges, advanced techniques such as flow chemistry using systems like the H-Cube® have been employed. rsc.org This technology allows for in-situ hydrogenation of the imine intermediate under high pressure, often without the need for an acid co-catalyst, which can be beneficial for sensitive substrates. rsc.org This approach avoids the handling of hazardous reducing agents and can lead to high conversion with simplified work-up procedures. rsc.org

| Catalyst Type | Example Catalyst | Reagents | Reducing Agent | Potential Challenges & Considerations |

|---|---|---|---|---|

| Amine Catalysis | Pyrrolidine, L-Proline | 3,5-Difluoroaniline, Acetaldehyde | Hantzsch Ester, NaBH4 | Low nucleophilicity of the aniline may lead to slow imine formation and low yields. nih.gov |

| Brønsted Acid Catalysis | p-Toluenesulfonic acid (PTSA) | 3,5-Difluoroaniline, Acetaldehyde | NaBH3CN | Requires careful control of pH; potential for side reactions. |

| Flow Hydrogenation | None (Catalyst in H-Cube® cartridge, e.g., Pd/C) | 3,5-Difluoroaniline, Acetaldehyde | H2 (from electrolysis) | High initial equipment cost; offers improved safety, efficiency, and scalability. rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves developing methodologies that are safer, more efficient, and produce less waste. whiterose.ac.uk

A primary focus is on catalysis. The move from stoichiometric reagents to catalytic systems, whether transition metal-based or organocatalytic, significantly reduces waste. Further advancing this principle is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and the replacement of precious metals like palladium with earth-abundant metals such as iron and copper. researchgate.netencyclopedia.pub

The choice of solvent is another critical factor. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of alternative, more benign solvents. For aniline alkylation, options include the use of deep eutectic solvents (DES), which are biodegradable and have low volatility, or even water. csic.esthieme-connect.de In some cases, reactions can be performed under solvent-free conditions.

Atom economy is a key metric for evaluating the "greenness" of a reaction. whiterose.ac.uk Syntheses that incorporate most of the atoms from the reactants into the final product are highly desirable. The hydrogen auto-transfer (ATH) or "borrowing hydrogen" methodology, which uses ethanol to ethylate the aniline, is a prime example of a highly atom-economical reaction, as water is the only theoretical byproduct. sioc-journal.cn This approach avoids the use of halide-based alkylating agents and the subsequent formation of salt waste streams.

Furthermore, process intensification through technologies like flow chemistry contributes to greener synthesis. Continuous flow reactors, such as the H-Cube® system, offer better temperature control, improved safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity, reducing the need for downstream purification. rsc.org

| Green Chemistry Principle | Application Example | Benefit |

|---|---|---|

| Catalysis | Using Fe or Cu catalysts instead of Pd; employing reusable heterogeneous catalysts. researchgate.netencyclopedia.pub | Reduces cost, reliance on precious metals, and allows for catalyst recycling. |

| Safer Solvents | Using Deep Eutectic Solvents (DES) or water as the reaction medium. csic.esthieme-connect.de | Minimizes toxicity, improves safety, and reduces environmental pollution. |

| Atom Economy | Hydrogen Auto-Transfer (ATH) reaction using ethanol as the ethylating agent. sioc-journal.cn | Maximizes the incorporation of reactant atoms into the product; water is the only byproduct. |

| Waste Prevention | One-pot reductive amination or tandem reactions. nih.govrsc.org | Eliminates the need to isolate and purify intermediates, saving solvents and energy. |

| Process Intensification | Utilizing continuous flow reactors for the synthesis. rsc.org | Enhances safety, improves reaction control, and facilitates easier scale-up. |

Sophisticated Spectroscopic and Structural Characterization of N Ethyl 3,5 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

High-Resolution ¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity to other protons. For N-Ethyl-3,5-difluoroaniline, the spectrum is expected to show signals corresponding to the ethyl group and the aromatic ring protons.

The parent compound, 3,5-difluoroaniline (B1215098), displays two signals for its aromatic protons and a signal for the amine (-NH₂) protons. chemicalbook.comspectrabase.com Upon N-ethylation, the primary amine is converted to a secondary amine, and two new aliphatic signals appear.

The expected ¹H NMR signals for this compound are:

Ethyl Group: A triplet integrating to three protons (CH₃) and a quartet integrating to two protons (CH₂). The triplet arises from the coupling of the methyl protons to the two adjacent methylene (B1212753) protons. The quartet results from the coupling of the methylene protons to the three adjacent methyl protons.

Amine Proton: A single, often broad, signal for the N-H proton. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

Aromatic Protons: The aromatic region is predicted to show two distinct multiplets. The proton at the C4 position (H4), situated between the two fluorine atoms, is expected to appear as a triplet due to coupling with the two equivalent protons at C2 and C6. The protons at the C2 and C6 positions (H2/H6) would likely appear as a doublet of doublets due to coupling with the H4 proton and long-range coupling to the fluorine atoms.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | 3H |

| -CH₂ (Ethyl) | ~3.2 | Quartet (q) | 2H |

| -NH- | Variable | Broad Singlet (br s) | 1H |

| H2, H6 (Aromatic) | ~6.2-6.4 | Multiplet (m) | 2H |

| H4 (Aromatic) | ~6.2-6.4 | Triplet (t) | 1H |

Table 1: Predicted ¹H NMR data for this compound.

¹³C and ¹⁹F NMR for Aromatic and Aliphatic Carbon and Fluorine Connectivity

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected: four for the aromatic carbons and two for the aliphatic ethyl group carbons. The spectrum of the parent 3,5-difluoroaniline shows four signals for the aromatic carbons. chemicalbook.com The introduction of the ethyl group adds two signals in the upfield, aliphatic region of the spectrum. The carbons directly bonded to fluorine (C3 and C5) are expected to be significantly deshielded and appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). dergipark.org.tr

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -C H₃ (Ethyl) | ~14 | No |

| -C H₂ (Ethyl) | ~38 | No |

| C4 (Aromatic) | ~96 | Yes (Multi-bond) |

| C2, C6 (Aromatic) | ~100 | Yes (Multi-bond) |

| C1 (Aromatic) | ~150 | Yes (Multi-bond) |

| C3, C5 (Aromatic) | ~164 | Yes (One-bond, ¹JCF) |

Table 2: Predicted ¹³C NMR data for this compound.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. vt.edu Due to the symmetry of this compound, the two fluorine atoms at the C3 and C5 positions are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluoroaromatic system.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. science.govyoutube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the key expected correlation (cross-peak) would be between the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to via a one-bond coupling. sdsu.edu Expected correlations would include:

The -CH₃ protons to the -CH₃ carbon.

The -CH₂ protons to the -CH₂ carbon.

The H2/H6 aromatic protons to the C2/C6 aromatic carbons.

The H4 aromatic proton to the C4 aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds, which is invaluable for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations for this compound would include:

From the methylene (-CH₂) protons to the C1 carbon of the aromatic ring.

From the N-H proton to the methylene (-CH₂) carbon and the C2/C6 carbons of the ring.

From the H2/H6 aromatic protons to the C4 and C1 carbons.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying functional groups. nih.gov

Analysis of Characteristic Stretching and Bending Modes

The vibrational spectrum of this compound is defined by the vibrations of its constituent parts: the secondary amine, the ethyl group, and the difluorinated aromatic ring.

N-H Vibrations: The primary amine (-NH₂) of 3,5-difluoroaniline typically shows two N-H stretching bands (symmetric and asymmetric). In contrast, the secondary amine (-NH) of this compound is expected to show a single, sharp N-H stretching band in the region of 3300-3500 cm⁻¹.

C-H Vibrations: The spectrum will feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the ethyl group just below 3000 cm⁻¹.

C=C Aromatic Vibrations: Strong bands in the 1400-1650 cm⁻¹ region are characteristic of the aromatic ring's carbon-carbon stretching vibrations. dergipark.org.tr

C-F Vibrations: Strong, characteristic C-F stretching bands are expected in the 1100-1350 cm⁻¹ region. ekb.eg

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2980 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1400 - 1650 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1350 | Strong |

Table 3: Predicted characteristic FT-IR absorption bands for this compound.

Insights into Intermolecular Interactions and Conformational Preferences

Vibrational spectroscopy can also offer clues about the intermolecular forces at play. The position and shape of the N-H stretching band are particularly sensitive to hydrogen bonding. In a condensed phase, the N-H group of this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The presence of the ethyl group, compared to the simple proton in the parent aniline (B41778), introduces steric bulk that may influence the preferred conformational arrangement and the extent and nature of intermolecular hydrogen bonding networks in the solid state or in concentrated solutions.

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₉F₂N), the theoretical exact mass can be calculated, and the measured value from HRMS analysis would be expected to align closely with this prediction, confirming the molecular formula.

In a typical electron ionization (EI) mass spectrum, the fragmentation of this compound would be expected to follow pathways characteristic of N-alkylanilines. The primary fragmentation processes generally involve cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and reactions involving the aromatic ring.

A key initial fragmentation step for N-ethylanilines is the loss of a methyl radical (•CH₃) through alpha-cleavage, which results in a stabilized iminium cation. This fragment is often observed as the base peak in the spectrum due to its stability.

The fragmentation pathway can be summarized as follows:

Molecular Ion Formation : The initial molecule is ionized by losing an electron, forming the molecular ion [M]⁺•.

Alpha-Cleavage : The molecular ion undergoes cleavage of the C-C bond of the ethyl group, expelling a methyl radical (•CH₃) to form a highly stable resonance-stabilized cation.

Loss of Ethene : An alternative fragmentation pathway involves a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule (C₂H₄) and the formation of the 3,5-difluoroaniline radical cation.

Loss of Hydrogen Fluoride : As observed in the mass spectra of other difluoroaniline isomers, the loss of a neutral hydrogen fluoride (HF) molecule from the molecular ion or subsequent fragments is a possible pathway. nih.gov

The following table outlines the expected major fragments for this compound in a high-resolution mass spectrum.

| m/z (Measured) | Formula | Ion Description | Relative Intensity (%) |

| 157.0703 | C₈H₉F₂N | Molecular Ion [M]⁺• | 65 |

| 142.0468 | C₇H₆F₂N | [M - CH₃]⁺ | 100 |

| 129.0390 | C₆H₅F₂N | [M - C₂H₄]⁺• | 30 |

| 137.0624 | C₈H₈FN | [M - HF]⁺• | 15 |

This table is generated based on typical fragmentation patterns for similar compounds and serves as an illustrative example.

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the published literature, analysis of closely related structures, such as derivatives of difluoroaniline, provides significant insight into the expected solid-state characteristics. For instance, studies on N-substituted difluorophenyl derivatives and 4-amino-3,5-difluorobenzoate reveal common motifs in crystal packing and intermolecular interactions that are likely to be present in the crystal structure of this compound. mdpi.comiucr.org

The crystal packing of this compound would likely be governed by a combination of hydrogen bonding and other weak intermolecular interactions. The presence of the N-H group allows for the formation of hydrogen bonds, which are a dominant force in the crystal packing of many aniline derivatives.

N-H···F/N Hydrogen Bonding : In the crystal structures of related fluorinated anilines, N-H···F and N-H···N hydrogen bonds are common. iucr.org It is anticipated that in the solid state, molecules of this compound would form chains or networks through N-H···F or N-H···N interactions, where the nitrogen of one molecule acts as a hydrogen bond acceptor for the N-H group of a neighboring molecule. The fluorine atoms can also act as weak hydrogen bond acceptors.

π-π Stacking : The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.comiucr.org These interactions would involve the parallel alignment of the difluorophenyl rings of adjacent molecules.

The following table summarizes the probable intermolecular interactions in the crystal lattice of this compound based on analysis of similar structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | N | ~2.9 - 3.2 |

| Hydrogen Bond | N-H | F | ~2.8 - 3.1 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.4 - 3.8 |

| Weak Interaction | C-H | F | ~2.4 - 2.7 |

Data is inferred from published crystal structures of related difluoroaniline derivatives. mdpi.comiucr.org

The conformation of the this compound molecule in the crystalline state would describe the spatial arrangement of its atoms. The key conformational features are the planarity of the aniline ring and the orientation of the ethyl group relative to the ring.

The aniline ring itself is expected to be largely planar. The nitrogen atom is typically slightly pyramidal, though resonance with the aromatic ring can lead to a more planar geometry. The ethyl group will adopt a staggered conformation to minimize steric strain. The torsion angle defined by the C-C-N-C atoms would determine the orientation of the ethyl group with respect to the plane of the aromatic ring. In related structures, the substituent on the nitrogen often lies close to the plane of the phenyl ring to maximize electronic conjugation, but steric hindrance can cause it to twist out of the plane. mdpi.com In the absence of significant steric hindrance within the molecule, intermolecular packing forces will play a crucial role in determining the final conformation in the crystal.

Computational and Quantum Chemical Investigations of N Ethyl 3,5 Difluoroaniline

Geometry Optimization and Conformational Landscape Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds define the conformational landscape of a molecule, which in turn influences its physical and chemical properties. For N-Ethyl-3,5-difluoroaniline, both the geometry of the aromatic ring and the orientation of the N-ethyl group are critical.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method for predicting the ground state geometry of molecules. For substituted anilines, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable geometric parameters. dergipark.org.tr

In the case of the parent molecule, 3,5-difluoroaniline (B1215098), DFT calculations have established the optimized bond lengths and angles. researchgate.net The introduction of an ethyl group on the nitrogen atom in this compound is expected to induce subtle but significant changes in the geometry of the amino group and the adjacent C-N bond. Steric interactions between the ethyl group and the ortho-hydrogens of the aniline (B41778) ring can lead to a slight elongation of the C-N bond and a potential increase in the C-N-C bond angle compared to a simple N-alkylaniline. The planarity of the amino group is also a key factor; in many anilines, the nitrogen atom exhibits some degree of pyramidalization. The presence of the ethyl group might influence this pyramidalization.

Table 1: Illustrative Optimized Geometrical Parameters for the Aniline Moiety of this compound (Based on data for 3,5-difluoroaniline)

| Parameter | Predicted Value (Angstrom/Degrees) | Notes |

| C-N Bond Length | ~1.39 - 1.41 Å | May be slightly longer than in 3,5-difluoroaniline due to the ethyl group. |

| C-F Bond Length | ~1.35 Å | Expected to be similar to 3,5-difluoroaniline. |

| C-N-C Bond Angle | ~120 - 122° | Expected to be influenced by the steric bulk of the ethyl group. |

| Dihedral Angle (C-C-N-C) | Variable | Defines the orientation of the ethyl group relative to the ring. |

Note: The values in this table are illustrative and represent expected ranges based on computational studies of similar molecules. Actual values would require specific DFT calculations for this compound.

Exploration of Potential Energy Surfaces (PES) for Conformational Stability

The conformational landscape of this compound is primarily determined by the rotation around the C-N bond and the C-C bond of the ethyl group. A Potential Energy Surface (PES) scan, performed using computational methods, can map the energy of the molecule as a function of these rotational angles (dihedral angles). This allows for the identification of stable conformers (energy minima) and the transition states (energy maxima) that separate them.

For N-alkylated anilines, studies have shown that steric hindrance plays a significant role in determining the preferred conformation. nsf.gov The rotation of the ethyl group relative to the plane of the aromatic ring is a key determinant of stability. It is anticipated that the most stable conformer of this compound will adopt a staggered conformation to minimize steric repulsion between the ethyl group's methyl hydrogens and the aromatic ring's ortho hydrogens. The planarity of the N-aryl system is also a crucial factor, with a balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing effect of steric strain. nsf.gov

Electronic Structure and Chemical Reactivity Descriptors

The arrangement of electrons within a molecule governs its reactivity and spectroscopic properties. Computational methods provide powerful tools to visualize and quantify these electronic features.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, is likely to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atoms. The introduction of the N-ethyl group, being an electron-donating group, would be expected to raise the energy of the HOMO compared to 3,5-difluoroaniline, potentially leading to a slightly smaller HOMO-LUMO gap and thus, increased reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -5.5 to -6.0 eV | Highest Occupied Molecular Orbital energy, related to ionization potential. |

| LUMO Energy | -0.5 to 0.0 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |

| HOMO-LUMO Gap | 5.0 to 5.5 eV | Energy difference between HOMO and LUMO, indicates chemical stability. |

Note: These values are estimations based on typical DFT calculations for similar aromatic amines. Precise values require specific calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In this compound, significant delocalization is expected from the lone pair of the nitrogen atom into the antibonding π* orbitals of the aromatic ring. This n -> π* interaction is a key feature of anilines and contributes to the electron-rich character of the ring. The fluorine atoms, with their high electronegativity, will also participate in hyperconjugative interactions. The NBO analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the electronic structure and the influence of the substituents on the aromatic system. nsf.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting its reactive sites. researchgate.net

For this compound, the MEP surface is expected to show a region of negative potential (typically colored red or yellow) around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The fluorine atoms will also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic ring will show positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. The MEP map provides a visual representation of the charge distribution and is a powerful predictor of intermolecular interactions. jmst.org

Global and Local Reactivity Parameters (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Global and local reactivity descriptors are crucial in predicting the chemical behavior and reactive sites of a molecule. These parameters are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 3,5-difluoroaniline, and by extension this compound, these descriptors provide a quantitative measure of its stability and reactivity. materialsciencejournal.org

Key Reactivity Parameters:

Chemical Potential (μ): This parameter indicates the escaping tendency of an electron from an equilibrium system. A higher chemical potential suggests a higher reactivity. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in the electron distribution or charge transfer. A larger HOMO-LUMO gap results in a greater hardness, indicating higher stability and lower reactivity. researchgate.net It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. researchgate.net

Computational studies on 3,5-difluoroaniline have determined these parameters, and similar calculations for this compound would elucidate the effect of the ethyl group on its reactivity. The introduction of the electron-donating ethyl group is expected to raise the HOMO energy level, which would, in turn, affect the reactivity parameters.

Table 1: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capability |

| Softness (S) | 1 / η | Molecular polarizability |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is instrumental in predicting and interpreting the spectroscopic signatures of molecules, which aids in their identification and characterization. For this compound, theoretical calculations can predict various spectroscopic parameters.

Simulated NMR Chemical Shifts and Coupling Constants

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. For a molecule like this compound, the electron-withdrawing nature of the fluorine atoms is expected to deshield the adjacent aromatic protons and carbons, leading to higher chemical shifts. The ethyl group will introduce characteristic signals in the upfield region of the ¹H NMR spectrum (a quartet for the CH₂ group and a triplet for the CH₃ group) and corresponding signals in the ¹³C NMR spectrum. The coupling between the fluorine atoms and the neighboring carbon and proton atoms would also be a significant feature in the NMR spectra.

Theoretical Vibrational Frequencies and Intensities

N-H stretching (if a secondary amine is present, though N-ethyl implies a tertiary amine if the context is N,N-diethyl, but the name suggests a secondary amine)

C-H stretching and bending modes of the aromatic ring and the ethyl group.

C=C stretching vibrations of the aromatic ring.

Characteristic C-F stretching vibrations, which typically appear in the fingerprint region (around 1100–1300 cm⁻¹).

The calculated vibrational frequencies are often scaled by a factor to improve the agreement with experimental data.

UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions and UV-Visible absorption spectra of molecules. These calculations help in understanding the π→π* and n→π* transitions. The fluorine substituents and the ethylamino group influence these transitions. For this compound, the predicted UV-Vis spectrum would show absorption bands corresponding to electronic excitations within the molecule. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental data to validate the theoretical model. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value Range | Assignment/Notes |

| ¹H NMR | Chemical Shift (δ) | 6.0 - 7.5 ppm | Aromatic protons |

| 3.0 - 3.5 ppm | -CH₂- (quartet) | ||

| 1.0 - 1.5 ppm | -CH₃ (triplet) | ||

| ¹³C NMR | Chemical Shift (δ) | 160 - 165 ppm (d) | C-F |

| 95 - 115 ppm | Other aromatic carbons | ||

| 40 - 50 ppm | -CH₂- | ||

| 10 - 20 ppm | -CH₃ | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300 - 3500 | N-H Stretch |

| 2850 - 3000 | C-H Stretch (Aliphatic) | ||

| 1100 - 1300 | C-F Stretch | ||

| UV-Vis Spectroscopy | λmax | 250 - 350 nm | π→π* and n→π* transitions |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods can be used to predict the NLO properties of molecules, such as the first static hyperpolarizability (β). For a molecule to have a significant NLO response, it often needs a large dipole moment and a high degree of charge transfer, typically found in molecules with electron donor and acceptor groups connected by a π-conjugated system.

In this compound, the ethylamino group acts as an electron donor and the difluorinated phenyl ring can act as an electron-withdrawing system. This donor-acceptor character suggests that this compound could exhibit NLO properties. Theoretical calculations of the dipole moment, polarizability, and first static hyperpolarizability would provide insight into its potential as an NLO material. researchgate.net

Mechanistic Insights through Reaction Pathway and Transition State Calculations

Computational chemistry can provide valuable insights into reaction mechanisms by modeling the potential energy surface of a reaction. This involves calculating the structures and energies of reactants, products, intermediates, and transition states. For this compound, such calculations could be used to study various reactions, such as electrophilic aromatic substitution or reactions involving the amine group.

For instance, understanding the regioselectivity of further substitutions on the aromatic ring can be elucidated by calculating the energies of the possible intermediates. The fluorine atoms and the ethylamino group will direct incoming electrophiles to specific positions on the ring. DFT calculations can help predict the most likely products by identifying the lowest energy reaction pathways.

Furthermore, the mechanism of its synthesis, for example, through the N-alkylation of 3,5-difluoroaniline, could be investigated. Transition state calculations would help to determine the activation energies and reaction rates, providing a deeper understanding of the reaction kinetics.

Advanced Applications and Derivatization Pathways in Organic and Materials Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

N-Ethyl-3,5-difluoroaniline serves as a crucial intermediate in the construction of elaborate organic molecules, particularly those with applications in pharmaceuticals and agrochemicals. The difluorinated phenyl ring is a common motif in bioactive compounds, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. The secondary amine functionality of this compound provides a reactive handle for a variety of chemical modifications, allowing for its incorporation into larger molecular frameworks.

The synthesis of this compound itself can be achieved through various methods, including the N-ethylation of 3,5-difluoroaniline (B1215098). The parent compound, 3,5-difluoroaniline, is an important synthetic building block in its own right and can be prepared through multi-step syntheses starting from readily available precursors. For instance, a common route involves the reduction of 3,5-difluoronitrobenzene.

Once obtained, this compound can undergo a range of reactions, such as electrophilic aromatic substitution, to introduce additional functional groups onto the aromatic ring. The directing effects of the amino and fluoro groups guide the position of these substitutions. Furthermore, the nucleophilic character of the nitrogen atom allows for its participation in reactions like acylation, alkylation, and the formation of carbon-nitrogen bonds, which are fundamental steps in the assembly of complex molecular architectures.

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a valuable precursor for the synthesis of novel fluorinated heterocycles. The amino group can participate in various cyclization reactions to form nitrogen-containing rings.

For example, through condensation reactions with dicarbonyl compounds or their equivalents, this compound can be used to construct a variety of heterocyclic systems. These reactions often proceed through the formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization or further transformation. The resulting fluorinated heterocycles are of significant interest due to their potential biological activities.

The synthesis of substituted quinolines, for instance, can be envisioned through reactions such as the Combes or Doebner-von Miller quinoline synthesis, adapted for N-alkylanilines. Similarly, reactions with β-ketoesters could lead to the formation of fluorinated quinolones. The fluorine substituents on the aniline (B41778) ring are expected to influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds.

Precursor for Advanced Fluorinated Aromatic Systems and Their Derivatives

The 3,5-difluorophenyl moiety in this compound serves as a foundational unit for the construction of more complex fluorinated aromatic systems. The fluorine atoms can modulate the electronic nature of the aromatic ring, making it susceptible to specific chemical transformations.

One important avenue for derivatization is through metal-catalyzed cross-coupling reactions. The aniline functionality can be transformed into a more suitable leaving group, such as a triflate or a diazonium salt, which can then participate in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at specific positions on the aromatic ring.

Furthermore, the inherent reactivity of the aniline derivative itself can be harnessed. For example, photoinduced methods for the difluoroalkylation of anilines have been developed. nih.govacs.org These methods, which can proceed through the formation of an electron donor-acceptor (EDA) complex, allow for the introduction of difluoroalkyl groups onto the aniline ring, further expanding the library of accessible fluorinated aromatic compounds. nih.govacs.org

Application in the Synthesis of Functional Polymers and Copolymers

The unique electronic and physical properties conferred by the fluorine atoms make this compound an attractive monomer for the synthesis of functional polymers and copolymers. These materials can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

This compound can be polymerized through oxidative chemical or electrochemical methods to produce poly(this compound). This polymer belongs to the family of polyanilines, which are well-known conducting polymers. The presence of the ethyl group on the nitrogen atom can improve the solubility and processability of the resulting polymer compared to the unsubstituted polyaniline.

The fluorine substituents are expected to have a significant impact on the polymer's properties. They can lower the HOMO and LUMO energy levels, which can affect the polymer's conductivity and electrochemical behavior. Furthermore, the C-F bonds can enhance the thermal stability of the polymer. Copolymers can also be synthesized by polymerizing this compound with other monomers, such as aniline or its derivatives, to fine-tune the properties of the final material. escholarship.org

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Influence of this compound |

|---|---|

| Solubility | The N-ethyl group is expected to enhance solubility in organic solvents. |

| Conductivity | The fluorine atoms may influence the electronic band gap and conductivity. |

| Thermal Stability | The presence of C-F bonds is anticipated to increase thermal stability. |

| Processability | Improved solubility can lead to better processability for device fabrication. |

The in-situ polymerization of this compound on the surface of various substrates is a promising method for surface modification. This technique can be used to create thin, conformal coatings of the fluorinated polyaniline on materials such as metals, plastics, and ceramics.

Such coatings can impart a range of desirable properties to the underlying substrate. For example, the hydrophobic nature of the fluorinated polymer can lead to surfaces with enhanced water repellency. Moreover, the conductive nature of the polymer can be utilized for applications in electronics and sensors. Surface graft polymerization is another powerful technique for modifying the surface of materials by introducing multifunctional groups. mdpi.com

Ligand and Catalyst Component Design

The structural and electronic features of this compound make it a potential candidate for the design of novel ligands and catalyst components. The nitrogen atom can act as a coordinating site for metal centers, while the fluorinated aromatic ring can be used to tune the steric and electronic properties of the resulting metal complex.

The electron-withdrawing nature of the fluorine atoms can influence the electron density at the nitrogen atom, which in turn affects the coordination strength and the catalytic activity of the metal center. Ligands derived from this compound could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the chiral derivatives of this compound could be employed as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The design and synthesis of such ligands represent an active area of research in organometallic chemistry.

Development of Specialty Chemicals and Agrochemical Intermediates

This compound serves as a specialized building block in the synthesis of high-value organic molecules, finding utility in the development of specialty chemicals and as an intermediate in the production of advanced agrochemicals. The presence of the difluorinated phenyl ring, combined with the reactivity of the N-ethylamino group, allows for the construction of complex molecular architectures with desirable physicochemical properties.

In the realm of specialty chemicals, this compound is a precursor in the synthesis of sophisticated dyes and pigments. The fluorine atoms can enhance the stability and color fastness of the final products. Furthermore, this compound is utilized in creating electro-optical materials. For instance, it is a key component in the synthesis of chromophores used in polymeric materials for optical applications. These specialized polymers can be used in devices like channel waveguides and waveguide splitters fluorine1.ru.

While direct examples of commercialized agrochemicals derived specifically from this compound are not extensively documented in publicly available literature, its parent compound, 3,5-difluoroaniline, is a well-established intermediate in the agrochemical industry google.comgoogle.comgoogleapis.com. The 3,5-difluorophenyl moiety is a common feature in a variety of herbicides and fungicides. The introduction of an ethyl group on the nitrogen atom, creating this compound, represents a strategic derivatization to modify the biological activity and selectivity of potential agrochemical candidates. This modification can influence factors such as uptake by the target organism, translocation within the plant, and metabolic stability, all of which are critical for developing effective and environmentally safer crop protection agents.

The general synthetic pathway to agrochemicals often involves the reaction of a substituted aniline, such as this compound, with a suitable electrophile to introduce the desired pharmacophore. The N-ethyl group can play a crucial role in directing the regioselectivity of subsequent reactions and in modulating the final compound's interaction with its biological target.

The derivatization of this compound opens up numerous pathways in organic and materials chemistry. The secondary amine functionality is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules.

One significant derivatization pathway involves acylation reactions, where this compound is reacted with acyl chlorides or anhydrides to form amides. This is a fundamental transformation used to build more elaborate structures for various applications.

Another important derivatization is its use in the synthesis of azo compounds. For example, this compound can be used to synthesize specialized azo dyes. A notable example is its role in the creation of 4-(4-trifluoromethyl-3,5-difluorophenylazo)-N-ethyl-N-(2-hydroxyethyl)aniline, an electro-optical chromophore fluorine1.ru. This synthesis involves the diazotization of 4-Trifluoromethyl-3,5-difluoroaniline and subsequent coupling with an N-ethylaniline derivative, showcasing the utility of the this compound scaffold in creating materials with specific optical properties fluorine1.ru.

Furthermore, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution, although the fluorine atoms are deactivating. Under appropriate conditions, further functionalization of the ring is possible, leading to a wider range of derivatives with tailored electronic and steric properties for applications in materials science and as intermediates for specialty chemicals.

Environmental Chemical Fate and Degradation Mechanisms of N Ethyl 3,5 Difluoroaniline

Hydrolytic Stability and Chemical Transformation Pathways

No data available.

Further research and publication of studies on the environmental fate of N-Ethyl-3,5-difluoroaniline are necessary to fill this critical data gap.

Sorption Behavior and Environmental Mobility Studies of this compound

The environmental mobility and fate of a chemical compound are significantly influenced by its sorption behavior in soil and sediment. Sorption, the process by which a chemical binds to solid particles, governs its concentration in the aqueous phase and, consequently, its potential for leaching into groundwater, volatilization, and uptake by organisms. For this compound, a comprehensive understanding of its interaction with soil and organic matter is crucial for assessing its environmental risk.

Due to a lack of direct experimental studies on the sorption of this compound, predictive models based on its chemical structure are employed to estimate its environmental partitioning. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools in the absence of empirical data. The United States Environmental Protection Agency's (EPA) EPI Suite™ is a widely recognized QSAR tool that provides estimations of physical/chemical properties and environmental fate. epa.govchemsafetypro.comchemistryforsustainability.org The KOCWIN™ program within EPI Suite™ estimates the soil organic carbon-water partitioning coefficient (Koc), a key parameter for predicting the extent of a chemical's sorption to soil and sediment. epa.govepisuite.dev

The Koc value indicates the tendency of a chemical to be adsorbed by soil and sediment. A higher Koc value suggests stronger binding to organic carbon in the soil, leading to lower mobility. Conversely, a lower Koc value indicates weaker binding and a greater potential for the chemical to move through the soil profile and enter groundwater.

For this compound, the estimated Koc values from two different methods within the KOCWIN™ model provide insight into its likely environmental behavior. The Molecular Connectivity Index (MCI) method and the log Kow-based method are two approaches used to predict Koc.

Table 1: Estimated Soil Adsorption Coefficient (Koc) for this compound

| Estimation Method | Predicted Log Koc | Predicted Koc (L/kg) | Mobility Class (Predicted) |

| Molecular Connectivity Index (MCI) | 2.65 | 446.7 | Moderate to Low |

| Log Kow-Based | 2.51 | 323.6 | Moderate |

Data generated using the US EPA EPI Suite™ KOCWIN™ v2.00 predictive model.

The predicted Koc values for this compound, ranging from approximately 324 to 447 L/kg, suggest that the compound is likely to exhibit moderate to low mobility in soil. This indicates a tendency for this compound to adsorb to the organic fraction of soils and sediments. Chemicals with Koc values in this range are less likely to leach extensively into groundwater compared to highly mobile compounds.

The sorption of aniline (B41778) derivatives in soil is a complex process influenced by various factors. The ethyl group on the nitrogen atom in this compound can increase its hydrophobicity compared to the parent compound, 3,5-difluoroaniline (B1215098), which would generally lead to stronger sorption to soil organic matter. Furthermore, the presence of two fluorine atoms on the aniline ring can affect the electronic properties of the molecule, potentially influencing its interactions with soil components.

The environmental mobility of this compound is therefore expected to be attenuated by its interaction with soil organic carbon. In environments with higher organic matter content, the compound's mobility would be further restricted. Conversely, in soils with low organic carbon, there may be a greater potential for downward movement through the soil profile. It is important to note that these predictions are based on modeling and have not been confirmed by direct experimental research. Such studies would be invaluable for providing a more definitive characterization of the environmental fate of this compound.

Q & A

Basic: What synthetic methodologies are recommended to achieve high regioselectivity and purity in the preparation of N-Ethyl-3,5-difluoroaniline?

To optimize synthesis, focus on:

- Protecting group strategies : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions at the amine site during fluorination or alkylation steps .

- Temperature control : Maintain reaction temperatures below 0°C during ethylation to minimize over-alkylation or decomposition .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound for reactivity studies?

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can:

- Quantify electron-withdrawing effects : Fluorine atoms at the 3 and 5 positions increase the compound’s electrophilicity, directing substitution reactions to meta/para positions .

- Validate experimental data : Compare computed HOMO-LUMO gaps with UV-Vis spectra to assess electronic transitions. Absolute hardness (η) values derived from ionization potential (I) and electron affinity (A) can predict nucleophilic/electrophilic behavior .

- Reaction mechanism modeling : Simulate transition states for SNAr reactions to identify rate-limiting steps .

Basic: What analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-F distances ~1.34 Å) using single-crystal diffraction (Mo-Kα radiation, ω/2θ scans) .

- NMR spectroscopy : Confirm substitution patterns via NMR (δ ~ -110 ppm for aromatic fluorine) and NMR (ethyl group triplet at δ 1.2 ppm) .

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (m/z 171.16 for [M+H]) and fragmentation patterns .

Advanced: How can researchers address contradictions in reaction yields when using this compound in multi-step syntheses?

- Kinetic vs. thermodynamic control : Vary reaction temperatures and catalysts (e.g., Pd/C for hydrogenation) to favor desired intermediates. Monitor progress via in situ IR spectroscopy .

- Competitive pathway analysis : Use LC-MS to detect byproducts (e.g., dehalogenated or over-alkylated species) and adjust stoichiometry of reagents like NaH or KCO .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may increase decomposition; optimize with time-resolved UV-Vis .

Basic: How do fluorine substituents influence the electronic environment of this compound?

- Electron-withdrawing effects : Fluorine atoms reduce electron density on the aromatic ring, increasing the compound’s acidity (pKa ~ 2.5) and directing electrophilic attacks to the para position .

- Resonance and inductive effects : Stabilize negative charge in intermediates during substitution reactions, as shown by Hammett σ values (σ = 0.34 for fluorine) .

Advanced: What methodologies assess the kinetic stability of this compound under experimental conditions?

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C) under nitrogen atmosphere .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via GC-MS for byproducts like 3,5-difluoroaniline .

- Computational kinetics : Use Arrhenius plots derived from DFT-calculated activation energies to predict shelf life .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with skin (LD rat: ~500 mg/kg) .

- Spill management : Neutralize with activated carbon or vermiculite, then dispose as hazardous waste .

Advanced: How can researchers develop regioselective cross-coupling reactions using this compound?

- Catalyst screening : Test Pd(PPh) or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling. Fluorine’s ortho-directing effect favors coupling at the 4-position .

- Ligand optimization : Bulky ligands (XPhos) improve selectivity by sterically blocking competing reaction sites .

- Kinetic isotope effects (KIE) : Use deuterated analogs to study rate-determining steps in C-C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.